molecular formula C9H17NO B6210568 N,N,3,3-tetramethylcyclobutane-1-carboxamide CAS No. 90949-39-6

N,N,3,3-tetramethylcyclobutane-1-carboxamide

Cat. No.: B6210568
CAS No.: 90949-39-6
M. Wt: 155.2
InChI Key:
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Description

N,N,3,3-Tetramethylcyclobutane-1-carboxamide: is a versatile chemical compound with the molecular formula C9H17NO and a molecular weight of 155.2 g/mol It is characterized by a four-membered cyclobutane ring substituted with two methyl groups at positions 3 and 3, and an amide group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-tetramethylcyclobutane-1-carboxamide typically involves the reaction of 3,3-dimethylcyclobutanone with an amine under suitable conditions. One common method includes the use of N,N-dimethylamine in the presence of a catalyst such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N,3,3-Tetramethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,3,3-Tetramethylcyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,3,3-tetramethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-Dimethylcyclobutane-1-carboxamide
  • N,N-Diethylcyclobutane-1-carboxamide
  • N,N,3,3-Tetramethylcyclopentane-1-carboxamide

Comparison: N,N,3,3-Tetramethylcyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct steric and electronic properties. Compared to N,N-dimethylcyclobutane-1-carboxamide, the additional methyl groups at positions 3 and 3 increase the compound’s steric hindrance, potentially affecting its reactivity and interactions. Similarly, the cyclobutane ring in this compound provides different conformational constraints compared to the cyclopentane ring in N,N,3,3-tetramethylcyclopentane-1-carboxamide .

Properties

CAS No.

90949-39-6

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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